molecular formula C15H20N4O4S B7717191 N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide

カタログ番号 B7717191
分子量: 352.4 g/mol
InChIキー: MASXCAGKLMIKDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, also known as JP-11646, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-11646 is a sulfonamide derivative that has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs.

作用機序

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide exerts its inhibitory activity by binding to the active site of the target enzyme or receptor. It forms strong hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, thereby preventing the substrate from binding. This leads to the inhibition of the enzymatic activity or receptor signaling, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been shown to exhibit potent inhibitory activity against various enzymes and receptors, leading to the following biochemical and physiological effects:
- Inhibition of carbonic anhydrases: N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been found to inhibit the activity of carbonic anhydrases, which play important roles in acid-base balance, bone resorption, and tumor growth. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of cancer and osteoporosis.
- Inhibition of histone deacetylases: N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been found to inhibit the activity of histone deacetylases, which play important roles in gene expression and cell differentiation. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of cancer and neurological disorders.
- Inhibition of steroid sulfatases: N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been found to inhibit the activity of steroid sulfatases, which play important roles in estrogen biosynthesis and breast cancer growth. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of breast cancer.

実験室実験の利点と制限

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has several advantages and limitations for lab experiments. The advantages include its potent inhibitory activity against various enzymes and receptors, its potential therapeutic applications, and its relatively simple synthesis method. The limitations include its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling and testing.

将来の方向性

There are several future directions for the research and development of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide. These include:
- Optimization of the synthesis method to improve the yield and purity of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide.
- Further characterization of the mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, including the identification of its binding sites and the determination of its selectivity for different enzymes and receptors.
- Development of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
- Evaluation of the pharmacokinetics and pharmacodynamics of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in vivo to determine its efficacy and safety.
- Exploration of the potential of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide as a lead compound for the development of new drugs with improved potency and selectivity.

合成法

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide involves a multi-step process that includes the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-methylsulfamoyl chloride to obtain the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 1-(3-aminopropyl)imidazole to yield N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide.

科学的研究の応用

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including carbonic anhydrases, histone deacetylases, and steroid sulfatases. These enzymes and receptors play important roles in various physiological processes, including cancer, inflammation, and neurological disorders. Therefore, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has the potential to be developed as a therapeutic agent for the treatment of these diseases.

特性

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-16-24(21,22)14-10-12(4-5-13(14)23-2)15(20)18-6-3-8-19-9-7-17-11-19/h4-5,7,9-11,16H,3,6,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXCAGKLMIKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCCN2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-(methylsulfamoyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。